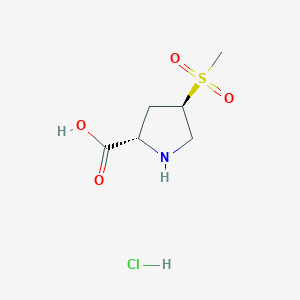
(2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO4S and its molecular weight is 229.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid; hydrochloride (CAS Number: 2377004-58-3) is a chiral compound notable for its unique pyrrolidine structure, which includes a methylsulfonyl group and a carboxylic acid functional group. This combination of functional groups contributes to its potential biological activities, making it an interesting subject in medicinal chemistry.
Structural Characteristics
The molecular formula of (2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid; hydrochloride is C6H12ClNO4S, with a molecular weight of 229.68 g/mol. The hydrochloride form enhances its solubility, facilitating its application in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C6H12ClNO4S |
| Molecular Weight | 229.68 g/mol |
| CAS Number | 2377004-58-3 |
| Solubility | Enhanced in hydrochloride form |
Biological Activity
Research indicates that (2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid; hydrochloride exhibits several biological activities:
- Antioxidant Properties : The compound has been studied for its ability to modulate oxidative stress responses. It interacts with the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage. Compounds that inhibit the Nrf2–Keap1 protein-protein interaction (PPI) are of significant interest for treating diseases related to oxidative stress and inflammation .
- Potential Therapeutic Applications : Preliminary studies suggest that this compound may have applications in treating metabolic disorders and autoimmune diseases due to its effects on cellular signaling pathways involved in inflammation and oxidative stress .
- Structure-Activity Relationship (SAR) : The compound's unique structural features allow it to interact effectively with various biological targets. SAR studies indicate that modifications to the methylsulfonyl or carboxylic acid groups can significantly alter its potency and efficacy against specific targets .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of (2S,4R)-4-Methylsulfonylpyrrolidine-2-carboxylic acid; hydrochloride:
- Inhibition of Protein-Protein Interactions : Studies have shown that this compound can inhibit the interaction between Nrf2 and Keap1, leading to increased expression of antioxidant enzymes . This mechanism is vital for protecting cells from oxidative stress.
- Pharmacological Profiling : In vitro assays have demonstrated that the compound exhibits dose-dependent effects on cell viability under oxidative stress conditions, indicating its potential as a protective agent in cellular models .
Propriétés
IUPAC Name |
(2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-12(10,11)4-2-5(6(8)9)7-3-4;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQRKUZNEZYNPF-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC(NC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1C[C@H](NC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














